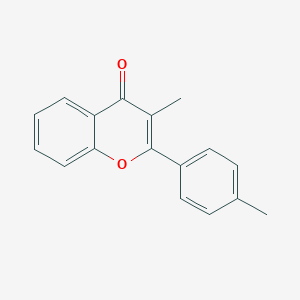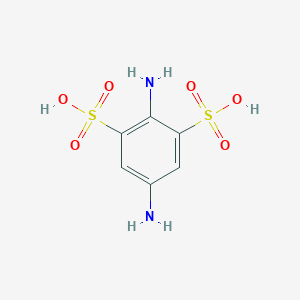
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
概要
説明
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its isoindoline-1,3-dione core structure, which is substituted with a 3-chloro-2-hydroxypropyl group. The presence of the chiral center at the 2-position of the propyl group imparts stereochemical properties to the molecule, making it an interesting subject for studies in stereochemistry and chiral synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione typically involves the following steps:
Starting Material: The synthesis begins with isoindoline-1,3-dione as the core structure.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using reagents like hydrogen peroxide or osmium tetroxide.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, employing chiral catalysts or resolving agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.
Automated Reaction Monitoring: Employing real-time analytical techniques to monitor reaction progress and ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, triggering downstream signaling pathways that lead to various biological effects.
類似化合物との比較
Similar Compounds
®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: The enantiomer of the compound, with different stereochemical properties.
2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione: The racemic mixture containing both enantiomers.
2-(3-bromo-2-hydroxypropyl)isoindoline-1,3-dione: A similar compound with a bromo group instead of a chloro group.
Uniqueness
(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in the development of enantioselective drugs and catalysts.
特性
IUPAC Name |
2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVYEPWGIQEOF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148857-42-5 | |
| Record name | 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














